molecular formula C7H5ClF3N B15215926 5-Chloro-4-(difluoromethyl)-2-fluoroaniline

5-Chloro-4-(difluoromethyl)-2-fluoroaniline

Cat. No.: B15215926
M. Wt: 195.57 g/mol
InChI Key: ANRAXQVMIBRNFO-UHFFFAOYSA-N
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Description

5-Chloro-4-(difluoromethyl)-2-fluoroaniline is an organic compound with the molecular formula C7H5ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, difluoromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(difluoromethyl)-2-fluoroaniline can be achieved through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 4-(difluoromethyl)-2-fluoroaniline, chlorination can be carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for commercial production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethyl)-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

5-Chloro-4-(difluoromethyl)-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-4-(difluoromethyl)-2-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The molecular targets and pathways involved vary based on the compound’s structure and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
  • 5-Chloro-4-(difluoromethyl)-2-fluoropyridine
  • 5-Chloro-4-(difluoromethyl)pyrimidine

Uniqueness

5-Chloro-4-(difluoromethyl)-2-fluoroaniline is unique due to the presence of both chlorine and difluoromethyl groups on the aniline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical syntheses and applications .

Properties

Molecular Formula

C7H5ClF3N

Molecular Weight

195.57 g/mol

IUPAC Name

5-chloro-4-(difluoromethyl)-2-fluoroaniline

InChI

InChI=1S/C7H5ClF3N/c8-4-2-6(12)5(9)1-3(4)7(10)11/h1-2,7H,12H2

InChI Key

ANRAXQVMIBRNFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)N)Cl)C(F)F

Origin of Product

United States

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